molecular formula C10H16F3NO2 B7940830 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid

4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid

Cat. No.: B7940830
M. Wt: 239.23 g/mol
InChI Key: BTMMMDJOLCRUTH-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid is an organic compound featuring a piperidine ring substituted with a trifluoromethyl group and a butanoic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: Shares the piperidine ring and trifluoromethyl group but lacks the butanoic acid moiety.

    4-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid: Similar structure with a shorter carbon chain.

    4-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid: Similar structure with a longer carbon chain.

Uniqueness

The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the butanoic acid moiety provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c11-10(12,13)8-3-6-14(7-4-8)5-1-2-9(15)16/h8H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMMMDJOLCRUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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